REACTION_CXSMILES
|
[CH2:1]([N:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[CH2:10][CH2:11]O)[CH2:2][CH3:3].S(Cl)([Cl:15])=O>ClCCl>[Cl:15][CH2:11][CH2:10][CH:5]1[CH2:6][CH2:7][CH2:8][CH2:9][N:4]1[CH2:1][CH2:2][CH3:3]
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Name
|
|
Quantity
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0.15 g
|
Type
|
reactant
|
Smiles
|
C(CC)N1C(CCCC1)CCO
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 3 h
|
Duration
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3 h
|
Type
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CUSTOM
|
Details
|
The solvent and excess thionyl chloride was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The product was dissolved in dichloromethane
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
|
Smiles
|
ClCCC1N(CCCC1)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |